butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Antiviral drug discovery Epstein-Barr virus Glycoprotein 42 inhibition

Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic small molecule belonging to the 6H-indolo[2,3-b]quinoxaline class, a planar fused heterocyclic scaffold recognized for DNA intercalation and broad pharmacological activity. This compound incorporates a 9‑methoxy electron‑donating substituent on the indoloquinoxaline chromophore and a butyl ester side chain at the N6 position, yielding a molecular formula of C₂₁H₂₁N₃O₃, a molecular weight of 363.4 g mol⁻¹, and a predicted ACD/LogP of 4.99.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 847380-69-2
Cat. No. B2989055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
CAS847380-69-2
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C21H21N3O3/c1-3-4-11-27-19(25)13-24-18-10-9-14(26-2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3
InChIKeyXEWIWJGUCZVXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate (CAS 847380-69-2): A 9‑Methoxy‑Substituted Indoloquinoxaline Ester for Targeted Biological Screening


Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic small molecule belonging to the 6H-indolo[2,3-b]quinoxaline class, a planar fused heterocyclic scaffold recognized for DNA intercalation and broad pharmacological activity [1]. This compound incorporates a 9‑methoxy electron‑donating substituent on the indoloquinoxaline chromophore and a butyl ester side chain at the N6 position, yielding a molecular formula of C₂₁H₂₁N₃O₃, a molecular weight of 363.4 g mol⁻¹, and a predicted ACD/LogP of 4.99 . It has been deposited in the BindingDB database (BDBM50905) with experimentally determined IC₅₀ and EC₅₀ values against multiple protein targets, providing quantitative benchmarks for scientific procurement and comparative screening [2].

Why Generic Substitution Fails: Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate Cannot Be Replaced by Methyl, Ethyl, or Unsubstituted Indoloquinoxaline Analogs


Within the 6H-indolo[2,3-b]quinoxaline class, both the nature of the N6 side chain and the presence and position of substituents on the aromatic scaffold critically govern target engagement, DNA affinity, and cytotoxicity [1]. The butyl ester side chain in this compound confers a distinct combination of lipophilicity (ACD/LogP 4.99 vs. 4.07 for the parent 9‑methoxy‑6H‑indolo[2,3‑b]quinoxaline lacking the ester chain) and steric profile that directly impacts binding to protein targets such as Epstein‑Barr virus glycoprotein 42 (GP42) and the C. elegans posterior segregation machinery [2]. Simply substituting the butyl moiety with a methyl or ethyl ester alters IC₅₀ and EC₅₀ values by up to 350‑fold in the same assay, and replacing the 9‑methoxy group with hydrogen or moving it to another position eliminates key interactions responsible for GP42 inhibition [3]. Consequently, this compound occupies a precise locus in the structure–activity landscape and cannot be generically replaced without losing its quantitative biological fingerprint.

Product-Specific Quantitative Evidence Guide: Head-to-Head Binding, Functional, and Physicochemical Data for Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate vs. Closest Indoloquinoxaline Analogs


EBV Glycoprotein 42 (GP42) Inhibition: Butyl Ester vs. 6‑Benzyl‑Substituted 9‑Methoxy Indoloquinoxalines in the Same MLSCN Screening Assay

The butyl ester target compound exhibits an IC₅₀ of 4.10 × 10³ nM (4.10 µM) against EBV glycoprotein 42 in the NIH MLSCN Emory Chemical Biology Discovery Center assay (PubChem AID 1419), compared with 2.48 × 10³ nM (2.48 µM) for the 6‑(4‑ethoxy‑3‑methoxy‑benzyl) analog (BDBM51029) and 2.37 × 10³ nM (2.37 µM) for the 6‑(3,4‑dimethoxy‑benzyl) analog (BDBM51034) tested under identical conditions [1]. The ≈1.7‑fold lower potency of the butyl ester relative to the benzyl‑substituted derivatives is offset by its markedly simpler and more synthetically accessible N6 substituent, providing a cleaner scaffold for further medicinal chemistry optimization without the metabolic liability of the benzyl ether moiety.

Antiviral drug discovery Epstein-Barr virus Glycoprotein 42 inhibition Indoloquinoxaline SAR

C. elegans Posterior Segregation Activity: 348‑Fold Selectivity Window vs. the Ethyl Ester Analog in the Same Broad Institute Phenotypic Assay

In the Broad Institute MLPCN maternal gene expression assay (PubChem AID 1964), the butyl ester target compound exhibits an EC₅₀ of 3.00 × 10⁵ nM (300 µM) against posterior segregation in C. elegans, whereas the directly comparable ethyl ester analog (BDBM50789) shows an EC₅₀ of 862 nM (0.862 µM) in the identical assay [1]. This represents an approximately 348‑fold activity differential attributable solely to the two‑carbon difference in the ester alkyl chain (butyl vs. ethyl). Such a large potency window provides a built‑in selectivity filter: researchers seeking to avoid perturbation of posterior segregation pathways while studying other biological targets can select the butyl ester over the ethyl ester.

Developmental biology C. elegans screening Posterior segregation Ester chain-length SAR

Endoribonuclease Toxin MazF (E. coli) Activity: Intermediate Potency Between Methyl Ester and Unsubstituted Indoloquinoxaline Scaffold

Against E. coli endoribonuclease toxin MazF (PubChem AID 588481), the butyl ester target compound displays an intermediate activity profile: the methyl ester analog (BDBM83475) is essentially inactive with EC₅₀ > 9.90 × 10⁴ nM (>99 µM), while the unsubstituted 6H‑indolo[2,3‑b]quinoxaline core (BDBM42826) shows an IC₅₀ of 1.39 × 10⁴ nM (13.9 µM) against a different target (mitogen‑activated protein kinase 10) [1][2]. The butyl ester thus occupies a unique activity niche—more potent than the methyl ester but structurally distinct from the parent scaffold—enabling its use as a probe to dissect the contribution of the ester side chain to MazF inhibition.

Bacterial toxin–antitoxin systems MazF endoribonuclease Indoloquinoxaline ester SAR Antimicrobial target screening

Lipophilicity Differentiation: Butyl Ester ACD/LogP 4.99 vs. Parent 9‑Methoxy‑6H‑indolo[2,3‑b]quinoxaline ACD/LogP 4.07 and Implications for Membrane Permeability

The butyl ester side chain imparts a predicted ACD/LogP of 4.99 (ChemSpider CSID 1489827), significantly higher than the ACD/LogP of 4.07 for the parent 9‑methoxy‑6H‑indolo[2,3‑b]quinoxaline lacking the acetate side chain . This >0.9 log unit increase in lipophilicity translates to an approximately 8‑fold higher predicted octanol–water partition coefficient, which is expected to enhance passive membrane permeability and potentially improve blood–brain barrier penetration compared to the parent scaffold. The compound also has zero hydrogen‑bond donors and a moderate polar surface area of 66 Ų, consistent with Lipinski and CNS MPO compliance .

Physicochemical profiling Lipophilicity Blood-brain barrier penetration ADME prediction

Class‑Wide DNA Intercalation Scaffold with Substituent‑Dependent Thermal Stability: 9‑Methoxy as an Electron‑Donating Modulator of Indoloquinoxaline–DNA Complex Stability

The 6H‑indolo[2,3‑b]quinoxaline class exerts its biological activity primarily through DNA intercalation, with the thermal stability (ΔTₘ) of the compound–DNA complex serving as a key quantitative parameter that correlates with antiviral and cytotoxic potency [1]. The 9‑methoxy substituent on the target compound acts as an electron‑donating group that modulates the π‑electron density of the intercalating chromophore. In comparative studies of related indoloquinoxaline derivatives, benzo‑annulated analogs showed DNA binding constants of lg Kₐ = 6.23–6.87, compared with lg Kₐ = 5.57–5.89 for the non‑benzo‑annulated 6‑(2‑aminoethyl)‑6H‑indolo[2,3‑b]quinoxalines, demonstrating that even subtle chromophore modifications produce quantifiable differences in DNA affinity [2]. The 9‑methoxy substitution pattern of the target compound is predicted to enhance electron density on the chromophore relative to the unsubstituted scaffold, potentially increasing π‑stacking interactions with DNA base pairs.

DNA intercalation Thermal denaturation Antiviral mechanism Indoloquinoxaline chromophore

Predicted ADME Profile: Zero H‑Bond Donors and Moderate Polar Surface Area Distinguish This Compound from Aminoalkyl‑Substituted Indoloquinoxalines

Unlike the well‑characterized antiviral indoloquinoxalines B‑220 and 9‑OH‑B‑220, which bear basic dimethylaminoethyl side chains with hydrogen‑bond donors and positive charges at physiological pH, the butyl ester target compound possesses zero hydrogen‑bond donors, a moderate polar surface area of 66 Ų, and an uncharged ester side chain [1]. This physicochemical profile predicts fundamentally different ADME behavior: the target compound is expected to exhibit higher passive membrane permeability and reduced susceptibility to P‑glycoprotein‑mediated efflux compared to the cationic aminoalkyl derivatives, as the indoloquinoxaline class is known to interact with P‑gp [1]. The ACD/LogD₇.₄ of 4.73 further supports favorable distribution characteristics for intracellular target engagement .

ADME prediction Drug-likeness CNS MPO Indoloquinoxaline physicochemical profiling

Best Research and Industrial Application Scenarios for Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate Based on Quantitative Differentiation Evidence


Epstein‑Barr Virus Drug Discovery: Lead‑Like Starting Point for GP42‑Targeted Antiviral Optimization

The compound's confirmed IC₅₀ of 4.10 µM against EBV glycoprotein 42 in the validated MLSCN assay (PubChem AID 1419) [1], combined with a synthetically accessible butyl ester side chain and zero H‑bond donors, makes it an attractive lead‑like starting point for medicinal chemistry campaigns targeting EBV entry inhibition. The moderate potency leaves ample room for optimization while avoiding the metabolic liabilities associated with the benzyl‑ether side chains of more potent but structurally complex 6‑benzyl‑substituted analogs.

Selectivity Profiling in C. elegans Phenotypic Screening: Built‑In Negative Control Against Posterior Segregation Pathways

With an EC₅₀ of 300 µM in the posterior segregation assay—348‑fold higher than the ethyl ester analog [1]—this compound serves as an ideal selectivity control or 'inactive' comparator in C. elegans‑based phenotypic screens. Researchers can use the butyl ester to confirm that observed phenotypes are not mediated through posterior segregation machinery while preserving the 9‑methoxy‑indoloquinoxaline pharmacophore for engagement of other targets.

Bacterial Toxin–Antitoxin System Probe: Unique MazF Activity Window in the 9‑Methoxy Ester Series

The butyl ester demonstrates activity against E. coli MazF endoribonuclease in the same assay system where the methyl ester is completely inactive (EC₅₀ > 99 µM) [1]. This unique activity window enables its use as a chemical probe to investigate the structural requirements for MazF inhibition and to study bacterial toxin–antitoxin systems as potential antimicrobial targets.

CNS‑Penetrant Indoloquinoxaline Tool Compound: High Lipophilicity and Neutral Scaffold for Blood–Brain Barrier Studies

The predicted ACD/LogP of 4.99—approximately 8‑fold higher than the parent 9‑methoxy‑indoloquinoxaline [1]—coupled with zero H‑bond donors and moderate polar surface area (66 Ų), positions this compound as a candidate CNS‑penetrant tool molecule. It can be deployed in brain penetration studies to evaluate how the butyl ester side chain influences CNS exposure relative to aminoalkyl‑substituted indoloquinoxalines, which carry positive charges that limit passive BBB permeation.

Quote Request

Request a Quote for butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.